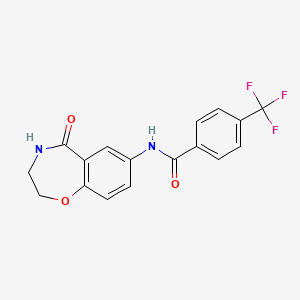N-(5-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepin-7-yl)-4-(trifluoromethyl)benzamide
CAS No.: 922056-43-7
Cat. No.: VC5115108
Molecular Formula: C17H13F3N2O3
Molecular Weight: 350.297
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 922056-43-7 |
|---|---|
| Molecular Formula | C17H13F3N2O3 |
| Molecular Weight | 350.297 |
| IUPAC Name | N-(5-oxo-3,4-dihydro-2H-1,4-benzoxazepin-7-yl)-4-(trifluoromethyl)benzamide |
| Standard InChI | InChI=1S/C17H13F3N2O3/c18-17(19,20)11-3-1-10(2-4-11)15(23)22-12-5-6-14-13(9-12)16(24)21-7-8-25-14/h1-6,9H,7-8H2,(H,21,24)(H,22,23) |
| Standard InChI Key | VOVXIEMYQBWVNX-UHFFFAOYSA-N |
| SMILES | C1COC2=C(C=C(C=C2)NC(=O)C3=CC=C(C=C3)C(F)(F)F)C(=O)N1 |
Introduction
Synthesis
The synthesis of N-(5-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepin-7-yl)-4-(trifluoromethyl)benzamide typically involves multi-step organic reactions. A common approach might include:
-
Formation of the oxazepine ring: This step involves the cyclization of appropriate precursors under controlled conditions.
-
Introduction of the trifluoromethyl group: This can be achieved through halogenation reactions using reagents like trifluoromethylating agents.
-
Coupling with benzamide: The final step involves coupling the oxazepine with 4-(trifluoromethyl)benzamide using coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Chemical Reactions
This compound can undergo various chemical reactions, including:
-
Oxidation: Using oxidizing agents like potassium permanganate or hydrogen peroxide.
-
Reduction: Using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
-
Substitution: Nucleophilic substitution reactions can occur at the trifluoromethyl position, although this is less common due to the stability of the CF3 group.
Biological Activity
While specific biological activity data for N-(5-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepin-7-yl)-4-(trifluoromethyl)benzamide is not available, compounds with similar structures have shown potential in modulating enzyme activity or receptor function. The benzoxazepine moiety suggests potential neuroactive properties, making it a subject of interest in pharmacological studies.
Data Table: Comparison of Related Compounds
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume